molecular formula C19H20O5 B2465667 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone CAS No. 146138-35-4

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone

Cat. No.: B2465667
CAS No.: 146138-35-4
M. Wt: 328.364
InChI Key: VVLSACONYHRJOL-UHFFFAOYSA-N
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Description

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes an acetylphenoxy group and a hydroxypropoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylphenoxy Group: This step involves the acetylation of phenol to form 2-acetylphenol.

    Attachment of the Hydroxypropoxy Group: The next step involves the reaction of 2-acetylphenol with epichlorohydrin to form 3-(2-acetylphenoxy)-2-hydroxypropyl chloride.

    Final Coupling Reaction: The final step involves the reaction of 3-(2-acetylphenoxy)-2-hydroxypropyl chloride with phenylacetone under basic conditions to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxypropoxy group, where nucleophiles such as halides or amines replace the hydroxyl group.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone can be compared with other similar compounds, such as:

    2-Acetylphenol: A simpler compound with similar acetylphenoxy functionality but lacking the hydroxypropoxy group.

    Phenylacetone: Another related compound that serves as a precursor in the synthesis of this compound.

    Epichlorohydrin: Used in the synthesis of the hydroxypropoxy group, it shares some reactivity characteristics with the target compound.

The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-[2-[3-(2-acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-13(20)16-7-3-5-9-18(16)23-11-15(22)12-24-19-10-6-4-8-17(19)14(2)21/h3-10,15,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLSACONYHRJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(COC2=CC=CC=C2C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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